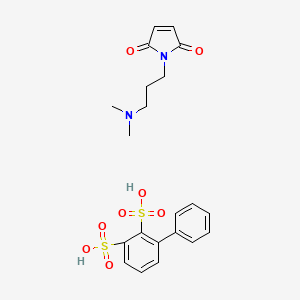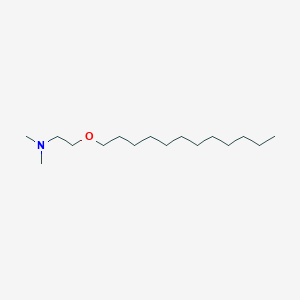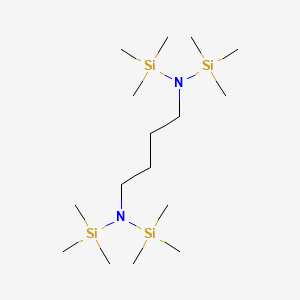
1H-Pyrrole-2,5-dione, 1-(3-(dimethylamino)propyl)-, (1,1'-biphenyl)-ar,ar'-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2,5-dione, 1-(3-(dimethylamino)propyl)-, (1,1’-biphenyl)-ar,ar’-disulfonate is a complex organic compound with a unique structure that combines a pyrrole ring, a dimethylamino propyl group, and a biphenyl disulfonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,5-dione, 1-(3-(dimethylamino)propyl)-, (1,1’-biphenyl)-ar,ar’-disulfonate typically involves multiple stepsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies such as the Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, and Suzuki–Miyaura reactions. These methods are chosen based on their efficiency, cost-effectiveness, and ability to produce large quantities of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrole-2,5-dione, 1-(3-(dimethylamino)propyl)-, (1,1’-biphenyl)-ar,ar’-disulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions may produce a range of substituted pyrrole compounds .
Applications De Recherche Scientifique
1H-Pyrrole-2,5-dione, 1-(3-(dimethylamino)propyl)-, (1,1’-biphenyl)-ar,ar’-disulfonate has numerous scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-2,5-dione, 1-(3-(dimethylamino)propyl)-, (1,1’-biphenyl)-ar,ar’-disulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrole-2,5-dione, 1,1’-(methylenedi-4,1-phenylene)bis-: A similar compound with a different substituent pattern, often used in similar applications.
1-(4-bromophenyl)-1H-pyrrole: Another related compound with distinct chemical properties and applications.
Uniqueness
Its structure allows for versatile modifications and functionalizations, making it a valuable compound in various scientific and industrial fields .
Propriétés
Numéro CAS |
39723-66-5 |
|---|---|
Formule moléculaire |
C21H24N2O8S2 |
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
1-[3-(dimethylamino)propyl]pyrrole-2,5-dione;3-phenylbenzene-1,2-disulfonic acid |
InChI |
InChI=1S/C12H10O6S2.C9H14N2O2/c13-19(14,15)11-8-4-7-10(12(11)20(16,17)18)9-5-2-1-3-6-9;1-10(2)6-3-7-11-8(12)4-5-9(11)13/h1-8H,(H,13,14,15)(H,16,17,18);4-5H,3,6-7H2,1-2H3 |
Clé InChI |
XOSRFUWLRZMQKT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN1C(=O)C=CC1=O.C1=CC=C(C=C1)C2=C(C(=CC=C2)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzene, [(2-methyl-2-propenyl)sulfinyl]-](/img/structure/B14672980.png)
![{4-[2-(6-Oxo-3-propylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid](/img/structure/B14672985.png)
![Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate](/img/structure/B14672992.png)


![9-[4-(2-Phenylethenyl)phenyl]acridine-2,7-diamine](/img/structure/B14673009.png)


